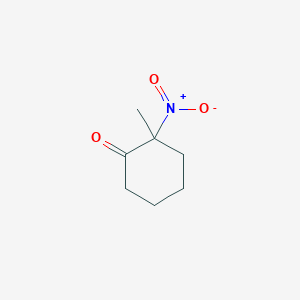
2-Methyl-2-nitrocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-nitrocyclohexan-1-one is a cyclohexanone derivative featuring a methyl group and a nitro group at the 2-position of the ketone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitrocyclohexan-1-one typically involves the nitration of 2-Methylcyclohexanone. One common method is the reaction of 2-Methylcyclohexanone with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitrocyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 2-Methyl-2-aminocyclohexan-1-one.
Oxidation: 2-Methyl-2-nitrocyclohexan-1-carboxylic acid.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitrocyclohexan-1-one depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms. In oxidation reactions, the ketone group is oxidized to a carboxylic acid group through the transfer of oxygen atoms. The molecular targets and pathways involved vary depending on the specific reaction and conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Data
Reactivity and Electronic Effects
- Nitro Group Impact : In this compound, the nitro group withdraws electron density, increasing the ketone’s susceptibility to nucleophilic attack compared to 2-methylcyclohexan-1-one . This property is critical in reactions like Henry or Michael additions.
- Amino vs. Nitro Groups: Compounds with amino substituents (e.g., ethylamino , methylamino ) exhibit basicity and hydrogen-bonding capabilities, contrasting with the nitro group’s electron-withdrawing nature. Such differences influence solubility and biological activity.
Properties
CAS No. |
80594-87-2 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-7(8(10)11)5-3-2-4-6(7)9/h2-5H2,1H3 |
InChI Key |
QUWXLKXLGLRHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















